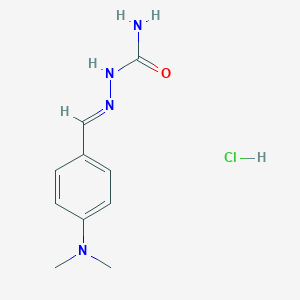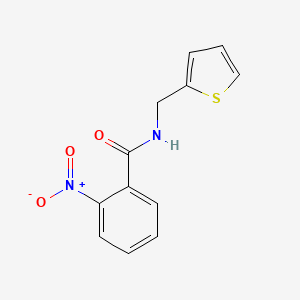
4-(dimethylamino)benzaldehyde semicarbazone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(dimethylamino)benzaldehyde semicarbazone hydrochloride, also known as DMBASH, is a chemical compound that has been widely used in scientific research. This compound is a semicarbazone derivative of 4-(dimethylamino)benzaldehyde, which is a common reagent used in organic chemistry. DMBASH has been shown to possess several interesting properties, including anti-cancer activity, anti-inflammatory effects, and potential use as a diagnostic tool.
作用机制
The mechanism of action of 4-(dimethylamino)benzaldehyde semicarbazone hydrochloride is not fully understood, but it is thought to involve the inhibition of several signaling pathways. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-kappaB pathway, which is involved in inflammation and cancer progression. In addition, this compound has been shown to activate the p38 MAPK pathway, which is involved in apoptosis and stress responses.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases, which are enzymes that cleave proteins and lead to cell death. This compound also inhibits cancer cell migration and invasion by downregulating the expression of matrix metalloproteinases, which are enzymes that degrade the extracellular matrix. In macrophages and microglia, this compound inhibits the production of pro-inflammatory cytokines by blocking the NF-kappaB pathway. This compound also binds specifically to beta-amyloid plaques in the brain, which could potentially be used for imaging or targeted drug delivery.
实验室实验的优点和局限性
One advantage of using 4-(dimethylamino)benzaldehyde semicarbazone hydrochloride in lab experiments is its relatively low cost and ease of synthesis. This compound is also stable and can be stored for long periods of time without degradation. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
未来方向
There are several future directions for research on 4-(dimethylamino)benzaldehyde semicarbazone hydrochloride. One area of interest is its potential use as a diagnostic tool for Alzheimer's disease. Further studies are needed to determine the specificity and sensitivity of this compound for beta-amyloid plaques in vivo. Another area of interest is the development of this compound derivatives with improved solubility and bioavailability. These derivatives could potentially be used as anti-cancer or anti-inflammatory drugs. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential targets in cancer and inflammation.
合成方法
The synthesis of 4-(dimethylamino)benzaldehyde semicarbazone hydrochloride involves the reaction of 4-(dimethylamino)benzaldehyde with semicarbazide hydrochloride in the presence of sodium acetate. The resulting product is then purified by recrystallization in ethanol. The yield of this compound is typically around 70-80%, and the purity can be confirmed by melting point determination and spectroscopic analysis.
科学研究应用
4-(dimethylamino)benzaldehyde semicarbazone hydrochloride has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in several cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit cancer cell migration and invasion, which are important steps in cancer metastasis. In addition, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages and microglia. This compound has also been explored as a potential diagnostic tool for Alzheimer's disease. It has been shown to bind specifically to beta-amyloid plaques, which are a hallmark of Alzheimer's disease, and could potentially be used for imaging or targeted drug delivery.
属性
IUPAC Name |
[(E)-[4-(dimethylamino)phenyl]methylideneamino]urea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.ClH/c1-14(2)9-5-3-8(4-6-9)7-12-13-10(11)15;/h3-7H,1-2H3,(H3,11,13,15);1H/b12-7+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGAKKOQAYTWAL-RRAJOLSVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5865350.png)
![6-{[4-(isopropylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5865354.png)

![N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5865371.png)
![2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5865374.png)

![2-[(4-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5865391.png)
![4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5865404.png)
![N-mesityl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5865409.png)
![N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5865412.png)
![5-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5865417.png)
![N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865418.png)
![3,4-dimethoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5865419.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylamide](/img/structure/B5865422.png)